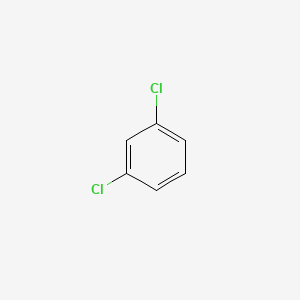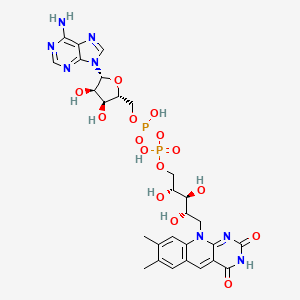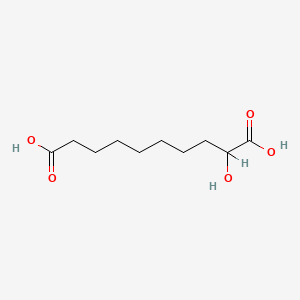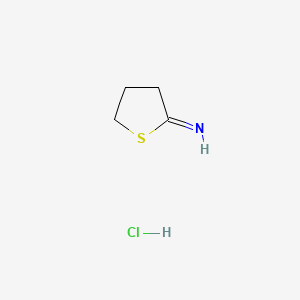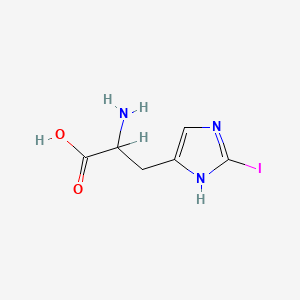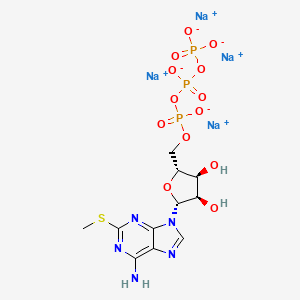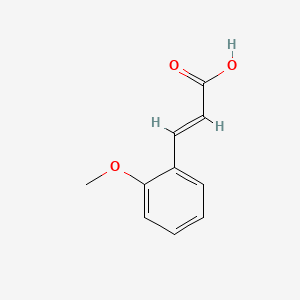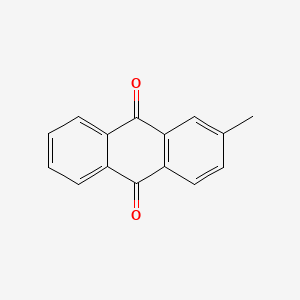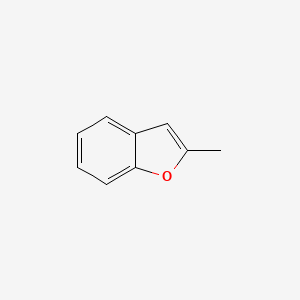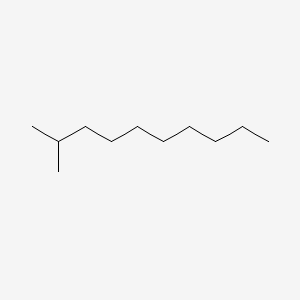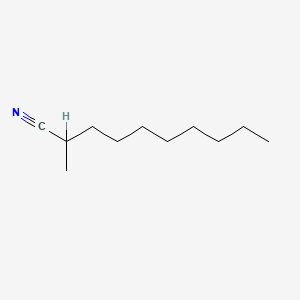
4-硫代尿嘧啶
描述
4-Thiouridine is a modified nucleoside where the oxygen atom at the fourth position of uridine is replaced by a sulfur atom. This compound is naturally found in transfer RNA (tRNA) and plays a crucial role in various biological processes. It is known for its unique photoreactive properties, making it a valuable tool in molecular biology and biochemical research.
科学研究应用
4-硫代尿苷在科学研究中有着广泛的应用:
RNA 代谢标记: 用于 TUC-seq、SLAM-seq 和 TimeLapse-seq 等技术来研究 RNA 合成和降解动力学.
RNA-蛋白质相互作用研究: 利用 PAR-CLIP 捕获 RNA 结合蛋白,因为它能够在 UV 照射下形成共价键.
光亲和标记: 作为研究 RNA 结构和相互作用的光亲和探针.
反义药物: 用于开发用于治疗目的的反义寡核苷酸.
作用机制
4-硫代尿苷主要通过整合到 RNA 中发挥作用。一旦整合,它可以:
改变 RNA 结构: 硫的存在可以改变 RNA 的二级结构,影响其稳定性和相互作用。
促进交联: 在 UV 照射下,硫原子与附近的核酸或蛋白质形成共价键,从而能够研究 RNA-蛋白质相互作用.
充当光反应探针: 它的光反应性使其能够用于光亲和标记实验.
类似化合物:
5-溴尿苷: 另一种修饰的核苷,用于类似的应用,但使用溴而不是硫。
4-硫代胸腺嘧啶核苷: 类似于 4-硫代尿苷,但用胸腺嘧啶碱基代替尿嘧啶。
5-氟尿苷: 用于癌症治疗的氟化类似物。
4-硫代尿苷的独特性:
光反应性: 与许多其他修饰的核苷不同,4-硫代尿苷具有独特的光反应性,使其特别适用于交联研究。
生化分析
Biochemical Properties
4-Thiouridine plays a crucial role in biochemical reactions, particularly in RNA metabolism. It is known to interact with several enzymes and proteins, including 4-thiouridine synthetase (ThiI), which catalyzes its formation in tRNA . Additionally, 4-Thiouridine can form covalent bonds with RNA-binding proteins upon UV irradiation, making it a valuable tool for studying RNA-protein interactions . The sulfur atom in 4-Thiouridine enhances its reactivity, allowing it to participate in crosslinking and labeling experiments .
Cellular Effects
4-Thiouridine has significant effects on various cellular processes. It is readily incorporated into newly synthesized RNA, influencing RNA stability and turnover . In cell culture experiments, 4-Thiouridine has been shown to affect pre-mRNA splicing efficiency, particularly at higher concentrations . It also impacts gene expression by altering RNA secondary structures and interactions with RNA-binding proteins . Furthermore, 4-Thiouridine can modulate cell signaling pathways and cellular metabolism by affecting the synthesis and degradation rates of RNA .
Molecular Mechanism
At the molecular level, 4-Thiouridine exerts its effects through several mechanisms. It can form covalent bonds with RNA-binding proteins upon UV irradiation, facilitating the capture and identification of these proteins . Additionally, 4-Thiouridine can be phosphorylated to its triphosphate form (4sUTP), which is then incorporated into RNA during transcription . This incorporation can lead to changes in RNA secondary structure and stability, affecting gene expression and RNA processing . The sulfur atom in 4-Thiouridine also enhances its reactivity, allowing it to participate in crosslinking and labeling experiments .
Temporal Effects in Laboratory Settings
The effects of 4-Thiouridine can change over time in laboratory settings. It has been observed that extended exposure to 4-Thiouridine can lead to cytotoxicity and reduced RNA synthesis . Additionally, the stability of 4-Thiouridine in cells can be influenced by various factors, including the presence of nucleoside transporters and metabolic enzymes . Long-term studies have shown that 4-Thiouridine can affect cellular function by altering RNA stability and turnover .
Dosage Effects in Animal Models
In animal models, the effects of 4-Thiouridine vary with different dosages. Studies have shown that higher doses of 4-Thiouridine can lead to significant reductions in inflammation and leukocyte infiltration in lung inflammation models . At high doses, 4-Thiouridine can also exhibit toxic effects, including cytotoxicity and reduced RNA synthesis . It is important to carefully control the dosage of 4-Thiouridine to achieve the desired effects while minimizing adverse effects .
Metabolic Pathways
4-Thiouridine is involved in several metabolic pathways, including its conversion to 4-thiouridine triphosphate (4sUTP) by nucleoside kinases . This triphosphate form is then incorporated into RNA during transcription, affecting RNA stability and turnover . Additionally, 4-Thiouridine can interact with various enzymes and cofactors involved in RNA metabolism, including RNA polymerases and RNA-binding proteins . These interactions can influence metabolic flux and metabolite levels in cells .
Transport and Distribution
4-Thiouridine is transported and distributed within cells and tissues through nucleoside transporters . These transporters facilitate the uptake of 4-Thiouridine into cells, where it can be incorporated into RNA . Additionally, 4-Thiouridine can interact with binding proteins that influence its localization and accumulation within specific cellular compartments . The distribution of 4-Thiouridine within cells can affect its activity and function .
Subcellular Localization
The subcellular localization of 4-Thiouridine is primarily within the nucleus and cytoplasm, where it is incorporated into RNA . It can also be found in specific cellular compartments, such as the nucleolus and mitochondria, depending on the presence of targeting signals and post-translational modifications . The localization of 4-Thiouridine within these compartments can influence its activity and function, particularly in RNA metabolism and gene expression .
准备方法
合成路线和反应条件: 4-硫代尿苷的合成通常从尿苷开始。该过程涉及三个主要步骤:
羟基的乙酰化: 尿苷的羟基被乙酰化以在随后的反应中保护它们。
4-氧代到 4-硫代基团的转化: 尿苷的 4-氧代基团使用 Lawesson 试剂转化为 4-硫代基团。
脱乙酰化: 使用甲醇中的氨去除乙酰基,生成游离的 4-硫代尿苷核苷.
工业生产方法: 虽然具体的工业生产方法没有广泛记录,但实验室环境中的合成过程可以扩大到工业规模。关键步骤涉及使用保护基团、选择性硫化和脱保护,这些步骤可以适应大规模生产。
化学反应分析
反应类型: 4-硫代尿苷经历各种化学反应,包括:
氧化: 硫原子可以被氧化形成亚砜或砜。
取代: 硫原子可以参与亲核取代反应。
常用试剂和条件:
氧化: 通常使用过氧化氢或过酸等试剂。
取代: 可以使用卤化剂或烷基化剂。
交联: 使用紫外线 (365 nm) 诱导交联反应。
主要产物:
氧化产物: 亚砜和砜。
取代产物: 各种取代的硫代尿苷。
交联产物: 共价连接的核酸或蛋白质复合物。
相似化合物的比较
5-Bromouridine: Another modified nucleoside used in similar applications but with bromine instead of sulfur.
4-Thiothymidine: Similar to 4-Thiouridine but with a thymine base instead of uracil.
5-Fluorouridine: A fluorinated analogue used in cancer therapy.
Uniqueness of 4-Thiouridine:
Photoreactivity: Unlike many other modified nucleosides, 4-Thiouridine has unique photoreactive properties that make it particularly useful for crosslinking studies.
Sulfur Chemistry: The presence of sulfur allows for specific chemical modifications and interactions that are not possible with other nucleosides.
属性
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c12-3-4-6(13)7(14)8(16-4)11-2-1-5(17)10-9(11)15/h1-2,4,6-8,12-14H,3H2,(H,10,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOIGESWDJYCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13957-31-8, 32754-06-6 | |
| Record name | 4-Thiouridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC283420 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-thiouridine?
A1: 4-Thiouridine has a molecular formula of C9H12N2O5S and a molecular weight of 260.27 g/mol.
Q2: How does the structure of 4-thiouridine differ from uridine?
A2: 4-Thiouridine differs from uridine by a single sulfur atom substitution for the oxygen at the 4 position of the pyrimidine ring. []
Q3: What are the characteristic spectroscopic properties of 4-thiouridine?
A3: 4-Thiouridine exhibits distinct spectroscopic properties compared to uridine, primarily due to the sulfur substitution. This includes a characteristic absorbance maximum at 330 nm [], significant phosphorescence at 77 K [], and a unique circular dichroism (CD) spectrum. []
Q4: Does 4-thiouridine adopt a syn or anti conformation in solution?
A4: While 4-thiouridine crystallizes in the syn conformation [], NMR data suggests it predominantly adopts an anti conformation in aqueous solution. []
Q5: What is the primary biological function of 4-thiouridine in bacteria?
A5: 4-Thiouridine, primarily found at position 8 of bacterial tRNAs, acts as a photosensor for near-UV light. [, , ]
Q6: How does 4-thiouridine contribute to near-UV induced growth delay in bacteria?
A6: Upon near-UV irradiation, 4-thiouridine undergoes a photocrosslinking reaction with cytidine-13 in tRNA. This crosslinking hinders aminoacylation, ultimately leading to a pause in protein synthesis and growth arrest. [, , ]
Q7: Does the presence of 4-thiouridine provide any photoprotection in bacteria?
A7: Yes, studies have shown that bacteria possessing 4-thiouridine in their tRNA exhibit a higher level of photoprotection compared to mutants lacking this modification. [, ]
Q8: Does 4-thiouridine play a role in chloroplast development?
A8: Research using radish cotyledons suggests that 4-thiouridine influences chloroplast development, specifically impacting the formation of protochlorophyllide, ribulose-1,5-diphosphate carboxylase, and chlorophyll pigments. [, ]
Q9: How does 4-thiouridine interact with methionyl-tRNA synthetase?
A9: Studies utilizing a photo-crosslinking approach revealed that 4-thiouridine at position 8 of tRNAfMet interacts directly with lysine residues 402 and 439 of E. coli methionyl-tRNA synthetase. []
Q10: Which enzymes are involved in the biosynthesis of 4-thiouridine in bacteria?
A10: Two key enzymes involved are IscS, a cysteine desulfurase that provides the sulfur atom, and ThiI, which adenylates uridine and facilitates sulfur transfer. [, , ]
Q11: What is the role of the rhodanese-like domain in ThiI?
A11: The rhodanese-like domain of ThiI in some bacteria is crucial for its sulfurtransferase activity, enabling the transfer of sulfur from a persulfide intermediate to the tRNA. [, ]
Q12: Do archaea utilize the same mechanism for 4-thiouridine biosynthesis?
A12: While archaea also synthesize 4-thiouridine, their mechanism differs from bacteria. Methanogenic archaea, for instance, lack the rhodanese-like domain in ThiI and instead utilize a conserved CXXC motif for sulfur transfer. []
Q13: Can 4-thiouridine be removed from tRNA?
A13: Yes, a group of bacterial enzymes termed RudS, composed of a TudS desulfidase and a DUF1722 domain, can specifically remove the s4U modification from tRNA. []
Q14: How is 4-thiouridine utilized as a tool in RNA research?
A14: 4-Thiouridine can be incorporated into RNA for various applications, including:
- Photoaffinity labeling: To identify and study RNA-protein interactions, such as tRNA binding sites on ribosomes. [, , ]
- Newly synthesized RNA isolation: Incorporation of 4-thiouridine followed by affinity chromatography allows for the isolation and study of newly synthesized RNA. []
- Structural probing: The unique reactivity and spectroscopic properties of 4-thiouridine can be exploited to probe RNA structure and dynamics. [, , ]
Q15: What methods are used to detect and quantify 4-thiouridine in RNA?
A15: Several methods are employed for 4-thiouridine detection and quantification, including:
- HPLC coupled with mass spectrometry (LC-MS/MS): This technique enables the identification and quantification of 4-thiouridine and its metabolites in complex biological samples. []
- Biotin-coupled 2-aminoethyl-methanethiosulfonate (MTSEA biotin-XX) labeling: This method allows for sensitive and quantitative detection of 4-thiouridine in RNA, even in its native form. []
- Phosphorescence spectroscopy: 4-thiouridine's characteristic phosphorescence at low temperatures can be used to detect its presence and potentially monitor conformational changes in tRNA. []
Q16: Can 4-thiouridine be chemically synthesized and incorporated into RNA oligonucleotides?
A16: Yes, various synthetic approaches exist for incorporating 4-thiouridine into RNA. One method involves using a phosphoramidite building block with a suitable thiol protecting group, like S-pivaloyloxymethyl, for solid-phase RNA synthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


